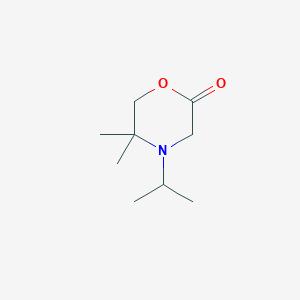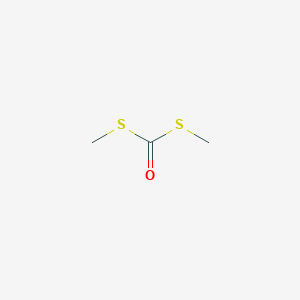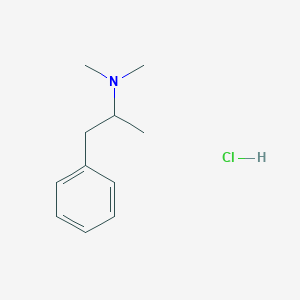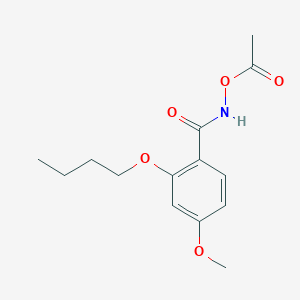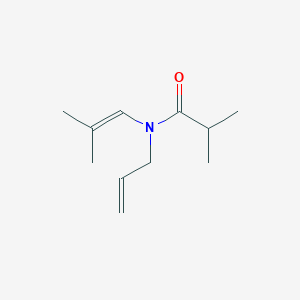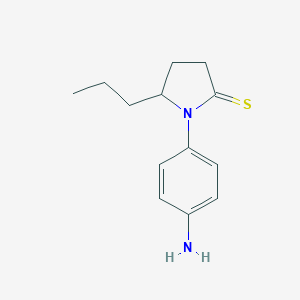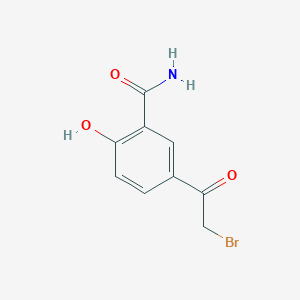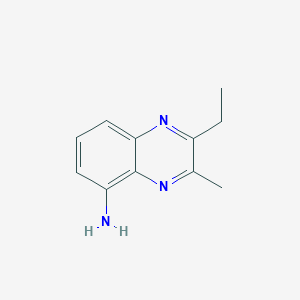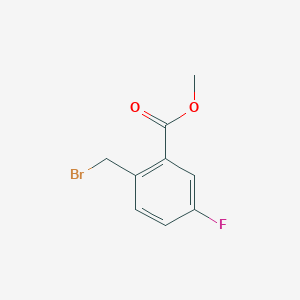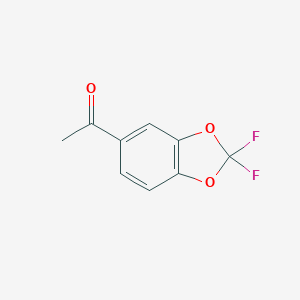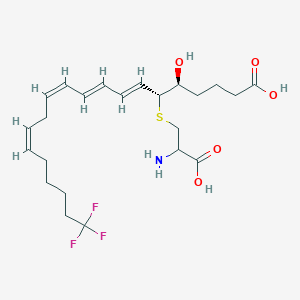
20,20,20-Trifluoroleukotriene E4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20,20,20-Trifluoroleukotriene E4 (TF-LTE4) is a leukotriene, which is a type of eicosanoid that is involved in inflammation. It is a potent mediator of asthma and other allergic diseases. TF-LTE4 is a metabolite of leukotriene C4 (LTC4), which is produced by mast cells and eosinophils.
Mecanismo De Acción
20,20,20-Trifluoroleukotriene E4 exerts its biological effects by binding to specific receptors on the surface of target cells. The most well-characterized receptor for 20,20,20-Trifluoroleukotriene E4 is the cysteinyl leukotriene receptor 1 (CysLT1R). Binding of 20,20,20-Trifluoroleukotriene E4 to CysLT1R activates a signaling cascade that leads to the contraction of smooth muscle cells, the release of pro-inflammatory cytokines, and the recruitment of inflammatory cells to the site of inflammation.
Efectos Bioquímicos Y Fisiológicos
20,20,20-Trifluoroleukotriene E4 has a number of biochemical and physiological effects, including bronchoconstriction, airway hyperresponsiveness, mucus secretion, and vascular permeability. 20,20,20-Trifluoroleukotriene E4 also activates inflammatory cells, such as eosinophils and mast cells, which release pro-inflammatory cytokines and chemokines that contribute to the pathogenesis of allergic diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
20,20,20-Trifluoroleukotriene E4 has several advantages for lab experiments. It is a potent mediator of asthma and other allergic diseases and can be used to study the mechanisms of these diseases. 20,20,20-Trifluoroleukotriene E4 is also stable and can be easily synthesized using enzymatic conversion or chemical synthesis. However, there are also limitations to using 20,20,20-Trifluoroleukotriene E4 in lab experiments. It is a highly reactive molecule and can rapidly degrade in biological systems. 20,20,20-Trifluoroleukotriene E4 is also difficult to work with due to its high potency and low solubility.
Direcciones Futuras
There are several future directions for research on 20,20,20-Trifluoroleukotriene E4. One area of research is the development of new drugs that target 20,20,20-Trifluoroleukotriene E4 and its receptors. These drugs could be used to treat asthma and other allergic diseases. Another area of research is the identification of new signaling pathways that are activated by 20,20,20-Trifluoroleukotriene E4. This could lead to the development of new therapeutic targets for allergic diseases. Finally, there is a need for more research on the physiological and biochemical effects of 20,20,20-Trifluoroleukotriene E4 in different tissues and cell types. This could provide insights into the mechanisms of allergic diseases and lead to the development of new treatments.
Métodos De Síntesis
20,20,20-Trifluoroleukotriene E4 can be synthesized from LTC4 by enzymatic conversion or chemical synthesis. Enzymatic conversion involves the use of purified enzymes, such as gamma-glutamyl transpeptidase and dipeptidase, to convert LTC4 to 20,20,20-Trifluoroleukotriene E4. Chemical synthesis involves the use of synthetic reagents to convert LTC4 to 20,20,20-Trifluoroleukotriene E4. Both methods have been used in scientific research to produce 20,20,20-Trifluoroleukotriene E4.
Aplicaciones Científicas De Investigación
20,20,20-Trifluoroleukotriene E4 has been used in scientific research to study the mechanisms of asthma and other allergic diseases. It is a potent bronchoconstrictor and has been shown to cause airway hyperresponsiveness in animal models of asthma. 20,20,20-Trifluoroleukotriene E4 has also been implicated in the pathogenesis of other allergic diseases, such as allergic rhinitis and atopic dermatitis.
Propiedades
Número CAS |
131074-64-1 |
|---|---|
Nombre del producto |
20,20,20-Trifluoroleukotriene E4 |
Fórmula molecular |
C23H34F3NO5S |
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
(5S,6R,7E,9E,11Z,14Z)-6-(2-amino-2-carboxyethyl)sulfanyl-20,20,20-trifluoro-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C23H34F3NO5S/c24-23(25,26)16-11-9-7-5-3-1-2-4-6-8-10-14-20(33-17-18(27)22(31)32)19(28)13-12-15-21(29)30/h2-6,8,10,14,18-20,28H,1,7,9,11-13,15-17,27H2,(H,29,30)(H,31,32)/b4-2-,5-3-,8-6+,14-10+/t18?,19-,20+/m0/s1 |
Clave InChI |
KOJLKTXOQDHBBV-LGOCROHXSA-N |
SMILES isomérico |
C(CCC(F)(F)F)C/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)O)N |
SMILES |
C(CCC(F)(F)F)CC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |
SMILES canónico |
C(CCC(F)(F)F)CC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |
Sinónimos |
20,20,20-trifluoroleukotriene E4 omega-F3-LTE4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




